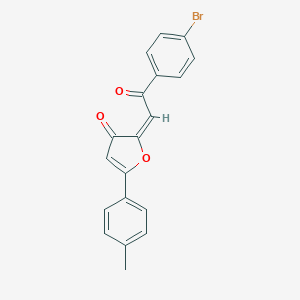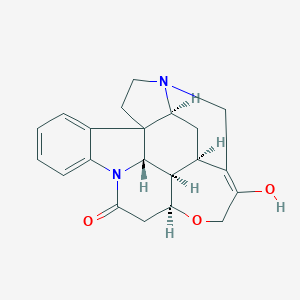
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone, commonly known as BMF, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a furanone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of BMF is not fully understood, but it is believed to exert its biological effects through multiple pathways. BMF has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival. Additionally, BMF has been shown to induce cell cycle arrest and apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
BMF has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce inflammation, and exhibit antimicrobial activity. Additionally, BMF has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMF has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. Additionally, it exhibits a wide range of biological activities, making it a promising candidate for drug development. However, there are also some limitations to using BMF in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the synthesis method for BMF can be improved to increase the yield and purity of the compound.
Direcciones Futuras
There are several future directions for research on BMF. One area of interest is the development of BMF as a potential anti-cancer drug. Further studies are needed to elucidate the mechanism of action of BMF and to optimize its pharmacological properties. Additionally, the antimicrobial activity of BMF could be further explored for the development of new antibiotics. Finally, the potential use of BMF as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as arthritis and colitis, could also be investigated.
Métodos De Síntesis
The synthesis of BMF involves the reaction of 4-bromobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst, such as piperidine, to form the intermediate 2-(4-bromophenyl)-2-oxoacetic acid. This intermediate is then cyclized to form BMF under acidic conditions. The yield of BMF can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
BMF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising candidate for drug development. BMF has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis. Additionally, BMF has exhibited antimicrobial activity against various bacterial and fungal strains.
Propiedades
Número CAS |
139292-29-8 |
|---|---|
Nombre del producto |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone |
Fórmula molecular |
C60H92N8O11 |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
(2E)-2-[2-(4-bromophenyl)-2-oxoethylidene]-5-(4-methylphenyl)furan-3-one |
InChI |
InChI=1S/C19H13BrO3/c1-12-2-4-14(5-3-12)18-11-17(22)19(23-18)10-16(21)13-6-8-15(20)9-7-13/h2-11H,1H3/b19-10+ |
Clave InChI |
RWGQCWLSBQUBPK-VXLYETTFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)C3=CC=C(C=C3)Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
Sinónimos |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanon e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)